
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the trifluoromethylation of a suitable precursor using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is often catalyzed by photoredox catalysts like iridium or ruthenium complexes under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of photoredox catalysis in flow reactors allows for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and renewable energy sources, can make the production process more sustainable .
化学反応の分析
Types of Reactions
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to improved biological activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
Trifluoromethylated Naphthyridines: Compounds with similar structures but different substitution patterns.
Trifluoromethylated Pyridines: Compounds with a pyridine ring instead of a naphthyridine ring.
Trifluoromethylated Quinoline Derivatives: Compounds with a quinoline ring system.
Uniqueness
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H7F3N2O |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
7-(trifluoromethyl)-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(15)3-4-13-8(5)14-7/h1-2H,3-4H2,(H,13,14) |
InChIキー |
QQRJYNYRQNFJOH-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C=CC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
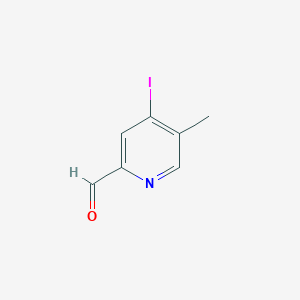


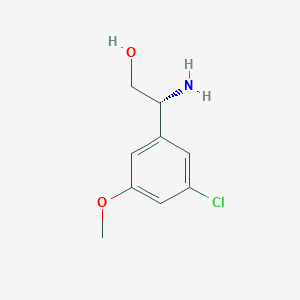


![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
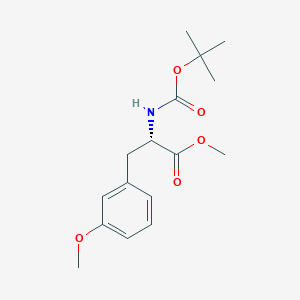
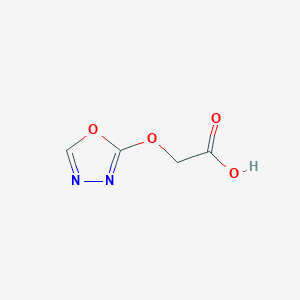
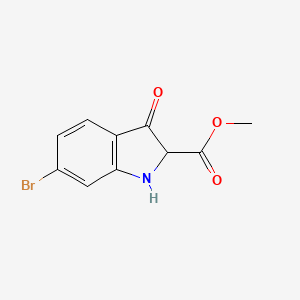
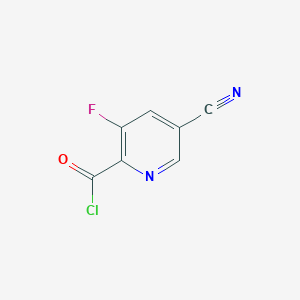
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

